Penicillin G benzathine (USP)

Catalog No.
S538953
CAS No.
1538-09-6
M.F
C48H64N6O12S2
M. Wt
981.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin G benzathine (USP)

CAS Number

1538-09-6

Product Name

Penicillin G benzathine (USP)

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;bis((2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid);tetrahydrate

Molecular Formula

C48H64N6O12S2

Molecular Weight

981.2 g/mol

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1

InChI Key

WIDKTXGNSOORHA-CJHXQPGBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bencelin, Benzathine Benzylpénicilline Panpharma, Benzathine Benzylpenicillin, Benzathine Penicillin, Benzathine, Penicillin G, Benzetacil, Benzylpenicillin, Benzathine, Bicillin, Bicillin L A, Bicillin L-A, Bicillin LA, Brevicilina, Cepacilina, Debecillin, Extencilline, Pendepon, Penduran, Pendysin, Penicillin G Benzathine, Penicillin G Benzathine Anhydrous, Penicillin, Benzathine, Penidural, Peniroger Retard, Permapen, Provipen Benzatina, Tardocillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

The exact mass of the compound Benzathine penicillin G is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Penicillin G. It belongs to the ontological category of benzathine(2+) salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Penicillin G benzathine (CAS: 1538-09-6) is a highly insoluble, long-acting depot salt of benzylpenicillin formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine. In pharmaceutical manufacturing and research, it is primarily procured for its distinctively low aqueous solubility, which dictates its utility in sustained-release intramuscular injectable suspensions. Unlike highly soluble alkali metal salts of penicillin, the benzathine salt hydrolyzes slowly in vivo, providing continuous, low-level serum concentrations of the active beta-lactam over several weeks. This specific physicochemical profile makes it a critical raw material for formulators developing long-acting injectables (LAIs) where prolonged minimum inhibitory concentration (MIC) maintenance is required without repeated dosing [1].

Substituting Penicillin G benzathine with more common in-class alternatives like Penicillin G potassium or Penicillin G procaine fundamentally alters the formulation's dissolution kinetics and pharmacokinetic profile. Penicillin G potassium is highly water-soluble and, when administered, results in rapid peak serum levels that clear within hours, necessitating continuous infusion or multiple daily doses to maintain therapeutic efficacy [1]. While Penicillin G procaine offers an intermediate depot effect, its dissolution rate only sustains serum levels for approximately 24 hours . For procurement scenarios requiring multi-week drug delivery from a single injection—such as rheumatic fever prophylaxis or veterinary herd treatments—only the benzathine salt possesses the sufficiently low solubility required to prevent premature dose dumping and maintain the necessary long-term release profile.

Aqueous Solubility and Depot Formation Capacity

The primary driver for procuring the benzathine salt over other Penicillin G forms is its extremely low aqueous solubility, which is the mechanistic basis for its depot effect. Penicillin G benzathine exhibits an aqueous solubility of approximately 0.15 to 0.2 mg/mL at 37°C. In stark contrast, Penicillin G procaine has a solubility of roughly 4.5 mg/mL, and Penicillin G potassium is highly soluble at >50 mg/mL . This two- to three-order-of-magnitude reduction in solubility compared to the potassium salt ensures that the benzathine form remains as a solid suspension at the injection site, dissolving at a strictly rate-limited pace.

Evidence DimensionAqueous Solubility at 37°C
Target Compound DataPenicillin G benzathine: ~0.15 - 0.2 mg/mL
Comparator Or BaselinePenicillin G procaine (~4.5 mg/mL) and Penicillin G potassium (>50 mg/mL)
Quantified DifferenceBenzathine salt is >20x less soluble than procaine salt and >250x less soluble than potassium salt.
ConditionsAqueous media, 37°C, neutral pH

This exact solubility profile is mandatory for formulators engineering long-acting injectable suspensions, as it prevents rapid systemic absorption and dose dumping.

Pharmacokinetic Duration and Serum Level Maintenance

The clinical and veterinary utility of a depot formulation is measured by the duration it maintains serum concentrations above the minimum inhibitory concentration (MIC). Following a standard intramuscular injection, Penicillin G benzathine maintains treponemicidal serum levels (>0.018 µg/mL) for 1 to 4 weeks. Conversely, Penicillin G procaine falls below therapeutic thresholds within 24 hours, and aqueous Penicillin G potassium clears in under 6 hours [1]. For applications demanding prolonged exposure without redosing, the benzathine salt is functionally irreplaceable.

Evidence DimensionDuration of therapeutic serum concentration (>0.018 µg/mL)
Target Compound DataPenicillin G benzathine: 7 to 28 days
Comparator Or BaselinePenicillin G procaine: ~24 hours
Quantified DifferenceBenzathine extends therapeutic duration by 7x to 28x compared to the procaine salt.
ConditionsIntramuscular injection in human/mammalian models

Procurement of the benzathine salt is required for manufacturing single-dose, multi-week therapeutic regimens where patient compliance or continuous dosing is impossible.

Aqueous Suspension Stability and Manufacturability

Beta-lactam antibiotics are notoriously susceptible to hydrolysis in aqueous environments. Penicillin G potassium must be supplied as a lyophilized powder and reconstituted immediately prior to use, as it loses >10% potency within 24 hours in aqueous solution at room temperature. Because Penicillin G benzathine exists primarily in the solid phase within an aqueous suspension (due to its low solubility), the beta-lactam ring is protected from rapid hydrolysis. Formulated benzathine suspensions exhibit a shelf-life of 24 to 48 months when stored at 2-8°C [1], allowing for the commercial viability of ready-to-use prefilled syringes.

Evidence DimensionAqueous formulation stability (shelf-life)
Target Compound DataPenicillin G benzathine suspension: 24-48 months (refrigerated)
Comparator Or BaselinePenicillin G potassium solution: <24 hours (room temp) before significant degradation
Quantified DifferenceBenzathine allows for multi-year liquid suspension stability versus hours for dissolved potassium salts.
ConditionsAqueous formulation, 2-8°C for benzathine suspension vs room temp for potassium solution

This stability profile enables manufacturers to produce and distribute ready-to-use liquid suspensions, eliminating the need for point-of-care lyophilized powder reconstitution.

Manufacturing of Long-Acting Injectable (LAI) Suspensions

Due to its highly restricted aqueous solubility (~0.15 mg/mL) and extended pharmacokinetic profile, Penicillin G benzathine is the mandatory active pharmaceutical ingredient (API) for formulating ready-to-use, long-acting intramuscular suspensions. It is specifically selected over potassium or procaine salts when the target product profile requires a single-dose administration that maintains therapeutic efficacy for 1 to 4 weeks, such as in veterinary herd management or human prophylactic treatments [1].

Model Compound for Sustained-Release Counter-Ion Research

In drug delivery research, the benzathine moiety (N,N'-dibenzylethylenediamine) is frequently utilized as a model counter-ion for forming insoluble salts of acidic drugs. Researchers procure Penicillin G benzathine as a validated benchmark to study the dissolution kinetics, solid-state stability, and particle size distribution effects of benzathine-based depot formulations compared to free acids or sodium salts .

Development of Localized Antimicrobial Implants and Coatings

Because the benzathine salt resists rapid aqueous dissolution and hydrolysis, it is utilized in materials science for the development of antimicrobial bone cements, biodegradable implants, and localized drug-eluting coatings. The slow release rate ensures that the beta-lactam is delivered locally over an extended period without causing immediate systemic spikes or premature depletion of the antimicrobial reservoir [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

980.40236385 Da

Monoisotopic Mass

980.40236385 Da

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RIT82F58GK

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (97.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CE - Beta-lactamase sensitive penicillins
J01CE08 - Benzathine benzylpenicillin

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1538-09-6

Wikipedia

Benzathine_benzylpenicillin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, compd. with N1,N2-bis(phenylmethyl)-1,2-ethanediamine (2:1): INACTIVE

Dates

Last modified: 08-15-2023
1: Neely M, Kaplan EL, Blumer JL, Faix DJ, Broderick MP. A population pharmacokinetic modeling approach shows that serum penicillin G concentrations are below inhibitory concentrations by two weeks after benzathine penicillin G injection in the majority of young adults. Antimicrob Agents Chemother. 2014 Nov;58(11):6735-41. doi: 10.1128/AAC.02744-14. Epub 2014 Sep 2. PubMed PMID: 25182635; PubMed Central PMCID: PMC4249386.
2: Tsai MS, Yang CJ, Lee NY, Hsieh SM, Lin YH, Sun HY, Sheng WH, Lee KY, Yang SP, Liu WC, Wu PY, Ko WC, Hung CC. Jarisch-Herxheimer reaction among HIV-positive patients with early syphilis: azithromycin versus benzathine penicillin G therapy. J Int AIDS Soc. 2014 Aug 28;17:18993. doi: 10.7448/IAS.17.1.18993. eCollection 2014. PubMed PMID: 25174641; PubMed Central PMCID: PMC4150017.
3: Amir J, Ginat S, Cohen YH, Marcus TE, Keller N, Varsano I. Lidocaine as a diluent for administration of benzathine penicillin G. Pediatr Infect Dis J. 1998 Oct;17(10):890-3. PubMed PMID: 9802630.
4: Shahbazi MA, Azimi K, Hamidi M. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations. J Clin Pharm Ther. 2013 Apr;38(2):131-5. doi: 10.1111/jcpt.12014. Epub 2013 Jan 7. PubMed PMID: 23293945.
5: Wyber R, Johnson TD, Patel B. Supply of benzathine penicillin G: the 20-year experience in Australia. Aust N Z J Public Health. 2015 Dec;39(6):506-8. doi: 10.1111/1753-6405.12415. Epub 2015 Aug 10. Review. PubMed PMID: 26260574.
6: Bai ZG, Wang B, Yang K, Tian JH, Ma B, Liu Y, Jiang L, Gai QY, He X, Li Y. Azithromycin versus penicillin G benzathine for early syphilis. Cochrane Database Syst Rev. 2012 Jun 13;(6):CD007270. doi: 10.1002/14651858.CD007270.pub2. Review. PubMed PMID: 22696367.
7: Chen XS. Azithromycin versus penicillin G benzathine for early syphilis. Sex Transm Dis. 2012 Nov;39(11):900-1. doi: 10.1097/OLQ.0b013e31827532ae. PubMed PMID: 23060081.
8: Broderick MP, Hansen CJ, Faix DJ. Factors associated with loss of penicillin G concentrations in serum after intramuscular benzathine penicillin G injection: a meta-analysis. Pediatr Infect Dis J. 2012 Jul;31(7):722-5. doi: 10.1097/INF.0b013e31825051d4. PubMed PMID: 22481428.
9: Yang CJ, Lee NY, Chen TC, Lin YH, Liang SH, Lu PL, Huang WC, Tang HJ, Lee CH, Lin HH, Chen YH, Ko WC, Hung CC. One dose versus three weekly doses of benzathine penicillin G for patients co-infected with HIV and early syphilis: a multicenter, prospective observational study. PLoS One. 2014 Oct 6;9(10):e109667. doi: 10.1371/journal.pone.0109667. eCollection 2014. PubMed PMID: 25286091; PubMed Central PMCID: PMC4186862.
10: Eslami ST, Nassirian A, Nassirian H, Hatami E, Sobhani E, Najibpour R. Comparing performance of amoxicillin and intramuscular benzathine penicillin in relieving manifestations of streptococcal pharyngitis in children. Ghana Med J. 2014 Dec;48(4):185-8. PubMed PMID: 25709132; PubMed Central PMCID: PMC4335436.
11: Russell K, Nicholson R, Naidu R. Reducing the pain of intramuscular benzathine penicillin injections in the rheumatic fever population of Counties Manukau District Health Board. J Paediatr Child Health. 2014 Feb;50(2):112-7. doi: 10.1111/jpc.12400. Epub 2013 Oct 18. PubMed PMID: 24134180.
12: Kaplan EL. Benzathine penicillin G: a documentably important antibiotic in need of a tune-up? Pediatr Infect Dis J. 2012 Jul;31(7):726-8. doi: 10.1097/INF.0b013e318259b75c. PubMed PMID: 22544052.
13: Bass JW, Crast FW, Knowles CR, Onufer CN. Streptococcal pharyngitis in children. A comparison of four treatment schedules with intramuscular penicillin G benzathine. JAMA. 1976 Mar 15;235(11):1112-6. PubMed PMID: 765515.
14: Ranheim B, Ween H, Egeli AK, Hormazabal V, Yndestad M, Søli NE. Benzathine penicillin G and procaine penicillin G in piglets: comparison of intramuscular and subcutaneous injection. Vet Res Commun. 2002 Aug;26(6):459-65. PubMed PMID: 12241099.
15: Wyber R, Boyd BJ, Colquhoun S, Currie BJ, Engel M, Kado J, Karthikeyan G, Sullivan M, Saxena A, Sheel M, Steer A, Mucumbitsi J, Zühlke L, Carapetis J. Preliminary consultation on preferred product characteristics of benzathine penicillin G for secondary prophylaxis of rheumatic fever. Drug Deliv Transl Res. 2016 Oct;6(5):572-8. doi: 10.1007/s13346-016-0313-z. PubMed PMID: 27465618.
16: Musoke C, Mondo CK, Okello E, Zhang W, Kakande B, Nyakoojo W, Freers J. Benzathine penicillin adherence for secondary prophylaxis among patients affected with rheumatic heart disease attending Mulago Hospital. Cardiovasc J Afr. 2013 May;24(4):124-9. doi: 10.5830/CVJA-2013-022. PubMed PMID: 24217043; PubMed Central PMCID: PMC3721822.
17: Kaplan MI, Lee JA, Hovda LR, Brutlag A. Adverse effects associated with inadvertent intravenous penicillin G procaine-penicillin G benzathine administration in two dogs and a cat. J Am Vet Med Assoc. 2011 Feb 15;238(4):507-10. doi: 10.2460/javma.238.4.507. PubMed PMID: 21320022.
18: Papich MG, Korsrud GO, Boison JO, Yates WD, MacNeil JD, Janzen ED, McKinnon JJ, Landry DA. Disposition of penicillin G after administration of benzathine penicillin G, or a combination of benzathine penicillin G and procaine penicillin G in cattle. Am J Vet Res. 1994 Jun;55(6):825-30. PubMed PMID: 7944023.
19: Korsrud GO, Boison JO, Papich MG, Yates WD, MacNeil JD, Janzen ED, McKinnon JJ, Landry DA, Lambert G, Yong MS, et al. Depletion of penicillin G residues in tissues and injection sites of yearling beef steers dosed with benzathine penicillin G alone or in combination with procaine penicillin G. Food Addit Contam. 1994 Jan-Feb;11(1):1-6. PubMed PMID: 8181627.
20: Riedner G, Rusizoka M, Todd J, Maboko L, Hoelscher M, Mmbando D, Samky E, Lyamuya E, Mabey D, Grosskurth H, Hayes R. Single-dose azithromycin versus penicillin G benzathine for the treatment of early syphilis. N Engl J Med. 2005 Sep 22;353(12):1236-44. PubMed PMID: 16177249.

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